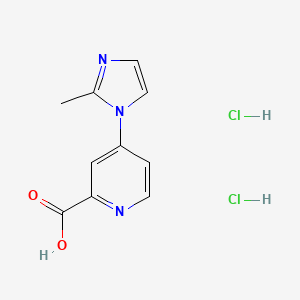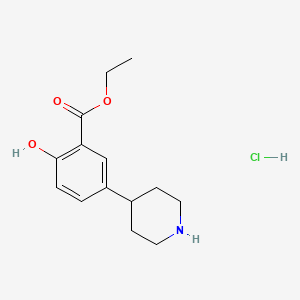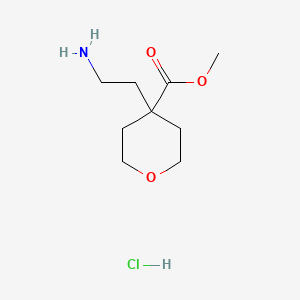
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of oxane, featuring an aminoethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method involves the esterification of 4-oxane carboxylic acid with methanol, followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminoethyl group makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the areas of cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(methylamino)oxane-4-carboxylate hydrochloride
- Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride
Uniqueness
Methyl 4-(2-aminoethyl)oxane-4-carboxylate hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Propiedades
Fórmula molecular |
C9H18ClNO3 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
methyl 4-(2-aminoethyl)oxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-8(11)9(2-5-10)3-6-13-7-4-9;/h2-7,10H2,1H3;1H |
Clave InChI |
XDBDXAAATHZFGX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOCC1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


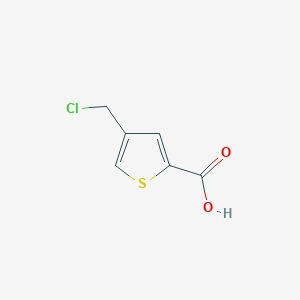
![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
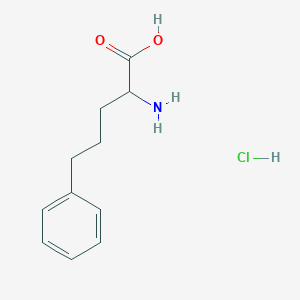

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
![2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride](/img/structure/B15298442.png)
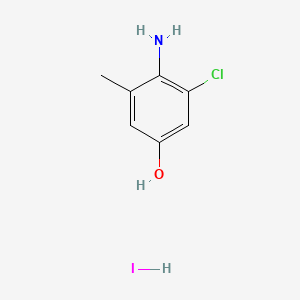

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
